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Compound of Interest

Compound Name: (Rac)-BA-1049-d5

Cat. No.: B12382140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-BA-1049-d5, a deuterated analog

of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor,

(Rac)-BA-1049 (also known as NRL-1049). This document details its chemical structure,

physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties
(Rac)-BA-1049-d5 is a stable-isotope labeled version of (Rac)-BA-1049. (Rac)-BA-1049 is a

racemic mixture of a 4-substituted piperidine derivative featuring an isoquinoline group. The

(R)-enantiomer of BA-1049 has the IUPAC name (R)-1-(1-(isoquinolin-5-ylsulfonyl)piperidin-4-

yl)ethan-1-amine.[1] While it is known that (Rac)-BA-1049-d5 contains five deuterium atoms,

the precise positions of these atoms are not publicly available in the reviewed literature.

Deuteration is a strategy often employed in drug development to potentially alter

pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of (Rac)-BA-1049
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Property Value Reference

Chemical Formula C16H21N3O2S MedChemExpress

Molecular Weight 319.42 g/mol MedChemExpress

Appearance Solid powder MedKoo Biosciences

Purity >98% MedKoo Biosciences

Solubility
DMSO: 32 mg/mL (100.18

mM)
Selleck Chemicals

Water: 5 mg/mL Selleck Chemicals

Ethanol: 5 mg/mL Selleck Chemicals

Biological Activity and Mechanism of Action
(Rac)-BA-1049 is a selective inhibitor of ROCK2. The ROCK signaling pathway plays a crucial

role in regulating cellular processes such as cytoskeletal organization, cell motility, and

inflammation. Dysregulation of the ROCK pathway is implicated in various diseases. BA-1049

exhibits significantly greater potency for ROCK2 over ROCK1.[3] The primary metabolite of BA-

1049, 1-hydroxy-BA-1049 (NRL-2017), is also an active and selective ROCK2 inhibitor.[4][5]

Table 2: In Vitro Biological Activity of BA-1049 (NRL-1049) and its Metabolite (NRL-2017)

Compound Target IC50
Selectivity
(ROCK1/ROCK
2)

Reference

NRL-1049 ROCK2 0.59 µM ~44-fold [3][6]

ROCK1 26 µM [3]

NRL-2017 ROCK2 - ~17-fold [5][6]

ROCK1 - [5]

The mechanism of action of BA-1049 involves the competitive inhibition of the ATP-binding site

of the ROCK2 enzyme. This inhibition prevents the phosphorylation of downstream substrates,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/nrl-1049.html
https://www.researchgate.net/figure/The-effect-of-BA-1049-therapy-on-cavernous-angioma-CA-lesion-burden-in-Ccm1-Msh2_fig6_335385109
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354486/
https://www.medchemexpress.com/nrl-1049.html
https://pubmed.ncbi.nlm.nih.gov/38833563/
https://www.medchemexpress.com/nrl-1049.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354486/
https://pubmed.ncbi.nlm.nih.gov/38833563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


thereby modulating the ROCK2 signaling pathway.
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ROCK2 Signaling Pathway and Inhibition by (Rac)-BA-1049.
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Pharmacokinetics
Pharmacokinetic studies have been conducted on NRL-1049 in healthy human volunteers. The

data indicates rapid absorption with a time to maximum concentration (Tmax) of approximately

0.5 to 0.75 hours in a fasted state.[5] The active metabolite, NRL-2017, is also readily detected.

[5]

Table 3: Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)

Dose
Cmax
(ng/mL)

Tmax (h)
AUC0–t
(ng·h/mL)

AUC0–∞
(ng·h/mL)

Reference

25 mg 3.66 0.50 - 0.75 - - [5]

75 mg 18.3 0.50 - 0.75 - - [5]

150 mg 34.9 0.50 - 0.75 - - [5]

250 mg 58.0 0.50 - 0.75 - - [5]

Experimental Protocols
In Vitro Endothelial Permeability Assay
This protocol is a general representation based on common methods for assessing endothelial

barrier function.
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Seed endothelial cells on Transwell inserts

Culture until confluent monolayer forms

Treat with (Rac)-BA-1049 and inflammatory stimulus

Add fluorescent tracer (e.g., FITC-Dextran) to upper chamber

Incubate for a defined period

Measure fluorescence in the lower chamber

Analyze data to determine permeability

Click to download full resolution via product page

Workflow for In Vitro Endothelial Permeability Assay.

Methodology:

Cell Seeding: Endothelial cells (e.g., human brain microvascular endothelial cells -

hBMVECs) are seeded onto the porous membrane of Transwell inserts in a multi-well plate.

[7][8]
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Monolayer Formation: The cells are cultured for 2-4 days until a confluent monolayer is

formed, which can be verified by microscopy or by measuring transendothelial electrical

resistance (TEER).[7][9]

Treatment: The endothelial monolayer is treated with varying concentrations of (Rac)-BA-

1049 or vehicle control, followed by the addition of an inflammatory stimulus (e.g.,

lipopolysaccharide or thrombin) to induce permeability.[9]

Permeability Measurement: A high molecular weight fluorescent tracer, such as FITC-

Dextran, is added to the upper chamber of the Transwell insert.[8]

Incubation and Detection: After a specific incubation period (e.g., 30 minutes to 24 hours),

the medium from the lower chamber is collected. The amount of tracer that has passed

through the endothelial monolayer is quantified by measuring fluorescence using a plate

reader.[7][8][9]

Data Analysis: The permeability is expressed as the amount of fluorescent tracer in the lower

chamber relative to control conditions.

Western Blot for Phosphorylated Cofilin (pCofilin)
This protocol outlines the general steps for detecting the inhibition of ROCK2 activity by

measuring the levels of phosphorylated cofilin, a downstream target of ROCK2.

Methodology:

Sample Preparation: Brain tissue or cell lysates are homogenized in a lysis buffer containing

protease and phosphatase inhibitors. Protein concentration is determined using a standard

assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a nitrocellulose or PVDF membrane.

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or

bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific

antibody binding.
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Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

phosphorylated cofilin (pCofilin). A primary antibody for total cofilin or a housekeeping protein

(e.g., GAPDH or β-actin) is used for normalization.

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system and imaged.

Densitometry Analysis: The intensity of the pCofilin band is quantified and normalized to the

total cofilin or housekeeping protein band to determine the relative level of ROCK2 activity.

In Vivo Cavernous Angioma Mouse Model
This protocol is based on studies investigating the efficacy of NRL-1049 in genetic mouse

models of cavernous angioma.[10][11]

Use Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- mice

Initiate NRL-1049 treatment at weaning (in drinking water)

Continue treatment for 3-4 months

Assess lesion volume by micro-computed tomography (micro-CT) Analyze hemorrhage by Perls Prussian blue staining

Compare lesion volume and hemorrhage between treated and placebo groups
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Workflow for In Vivo Cavernous Angioma Mouse Model Study.

Methodology:

Animal Models: Heterozygous Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- knockout mice, which

develop lesions characteristic of human cerebral cavernous malformations (CCMs), are

used.[10][11]

Drug Administration: NRL-1049 is administered to the mice in their drinking water, starting at

weaning and continuing for a period of 3 to 4 months.[11] Various doses (e.g., 1, 10, and 100

mg/kg/day) are typically evaluated against a placebo group.[11]

Lesion Volume Assessment: At the end of the treatment period, the brains are imaged using

micro-computed tomography (micro-CT) to quantify the volume of the cavernous angioma

lesions.[10]

Hemorrhage Analysis: Brain tissue is processed for histology, and Perls Prussian blue

staining is used to detect non-heme iron deposits, providing a measure of hemorrhage

around the lesions.[10]

Data Analysis: The lesion volume and the extent of hemorrhage are compared between the

NRL-1049-treated groups and the placebo group to determine the efficacy of the treatment.

[10]

Conclusion
(Rac)-BA-1049-d5 and its non-deuterated counterpart are valuable research tools for

investigating the role of the ROCK2 signaling pathway in health and disease. As a selective

ROCK2 inhibitor with a well-characterized active metabolite, it holds therapeutic potential for a

range of conditions, including neurological disorders characterized by endothelial dysfunction.

The experimental protocols outlined in this guide provide a foundation for further research into

the biological effects and therapeutic applications of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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